

Synthesis of 3-Methyl-5-nitrobenzothiazole from 2-chloro-5-nitroacetophenone

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Compound of Interest

Compound Name: 3-Methyl-5-nitrobenzothiazole

Cat. No.: B1298835

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Synthesis of 3-Methyl-5-nitrobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **3-Methyl-5-nitrobenzothiazole** from 2-chloro-5-nitroacetophenone. The core of this document details a one-pot reaction, summarizing the key quantitative data and outlining the experimental protocol based on available scientific literature.

Reaction Overview

The synthesis of **3-Methyl-5-nitrobenzothiazole** from 2-chloro-5-nitroacetophenone is achieved through a cyclization reaction. This process involves the reaction of the starting acetophenone with a sulfur source and an ammonia source in a suitable solvent. The key transformation is the formation of the isothiazole ring.

A notable method for this synthesis was reported by Solovyev, Androsoy, and Neckers in the Journal of Organic Chemistry in 2007. Their approach provides a high-yield, one-pot synthesis.

[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **3-Methyl-5-nitrobenzoisothiazole** from 2-chloro-5-nitroacetophenone as reported in the primary literature.

Parameter	Value	Reference
Starting Material	2-chloro-5-nitroacetophenone	[1]
Product	3-Methyl-5-nitrobenzoisothiazole	[2] [3] [4]
Reagents	Ammonium chloride, Sodium acetate, Sulfur	[1]
Solvent	N,N-dimethyl-formamide (DMF)	[1]
Reaction Temperature	55-60 °C	[1]
Reaction Time	10 minutes (0.1667 hours)	[1]
Yield	78%	[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **3-Methyl-5-nitrobenzoisothiazole** based on the referenced literature.

Materials:

- 2-chloro-5-nitroacetophenone
- Sulfur powder
- Ammonium chloride (NH₄Cl)
- Anhydrous Sodium acetate (NaOAc)
- N,N-dimethyl-formamide (DMF)
- Standard laboratory glassware and purification apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-chloro-5-nitroacetophenone, sulfur, ammonium chloride, and anhydrous sodium acetate in N,N-dimethyl-formamide.
- **Reaction:** Heat the reaction mixture to 55-60 °C with vigorous stirring.
- **Reaction Time:** Maintain the temperature and stirring for 10 minutes.
- **Work-up (General Procedure):**
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into ice water to precipitate the crude product.
 - Collect the precipitate by filtration and wash with water.
- **Purification (General Procedure):**
 - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure **3-Methyl-5-nitrobenzoisothiazole**.
- **Characterization:**
 - The identity and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Note: The precise molar ratios of the reactants and a more detailed work-up and purification procedure are outlined in the primary literature, which should be consulted for a definitive protocol.

Reaction Pathway

The following diagram illustrates the synthetic pathway from 2-chloro-5-nitroacetophenone to **3-Methyl-5-nitrobenzoisothiazole**.

S, NH₄Cl, NaOAc
DMF, 55-60 °C, 10 min

2-chloro-5-nitroacetophenone

78% yield

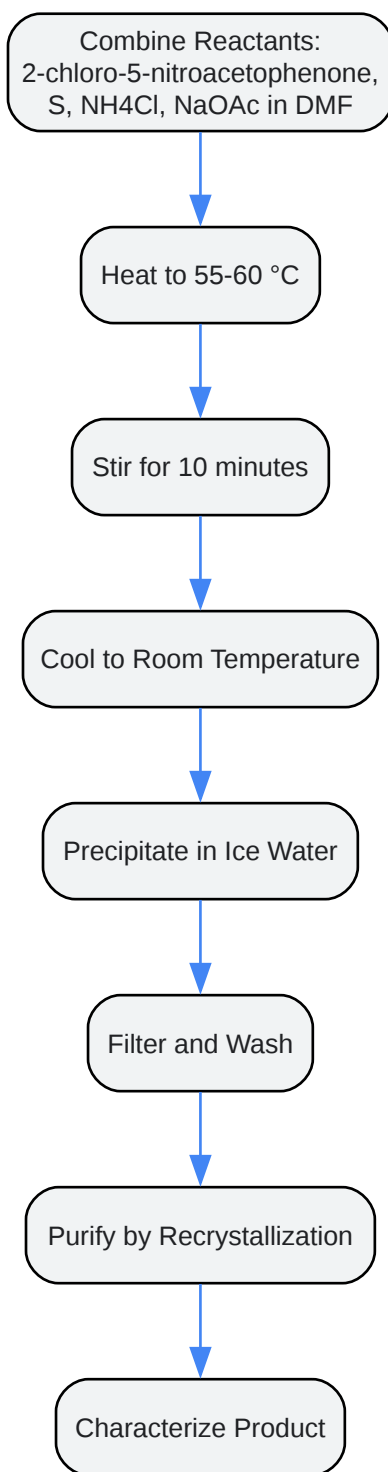
3-Methyl-5-nitrobenzothiazole

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Caption: Synthesis of **3-Methyl-5-nitrobenzothiazole**.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.



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Caption: Experimental workflow for the synthesis.

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